molecular formula C16H19N B079071 N-Ethyldibenzylamine CAS No. 10479-25-1

N-Ethyldibenzylamine

Cat. No.: B079071
CAS No.: 10479-25-1
M. Wt: 225.33 g/mol
InChI Key: WBGPDYJIPNTOIB-UHFFFAOYSA-N
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Description

N-Ethyldibenzylamine is an organic compound with the molecular formula C16H19N. It is a tertiary amine, characterized by the presence of an ethyl group and two benzyl groups attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyldibenzylamine can be synthesized through several methods. One common approach involves the alkylation of dibenzylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: Dibenzylamine and ethyl bromide or ethyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like ethanol or acetonitrile.

    Procedure: Dibenzylamine is dissolved in the solvent, and the base is added to the solution. Ethyl halide is then slowly added to the mixture while maintaining the reaction temperature between 50-70°C. The reaction mixture is stirred for several hours until the completion of the reaction. The product is then extracted and purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as transition metal complexes, can also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-Ethyldibenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl or benzyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

    Substitution: Various alkyl halides or acyl halides; reactions often require a base and are performed in organic solvents.

Major Products:

    Oxidation: this compound oxide.

    Reduction: Secondary amines such as N-ethylbenzylamine.

    Substitution: Depending on the substituents introduced, a variety of substituted amines can be formed.

Scientific Research Applications

N-Ethyldibenzylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex amine structures.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It serves as an intermediate in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyldibenzylamine involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, participating in substitution and addition reactions. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    N-Benzylethylamine: Similar structure but with only one benzyl group.

    Dibenzylamine: Lacks the ethyl group, having two benzyl groups attached to the nitrogen.

    N,N-Dimethylethylamine: Contains two methyl groups instead of benzyl groups.

Uniqueness: N-Ethyldibenzylamine is unique due to the presence of both ethyl and benzyl groups, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its simpler analogs.

Properties

IUPAC Name

N,N-dibenzylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-2-17(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGPDYJIPNTOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146739
Record name N-Ethyldibenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10479-25-1
Record name N-Ethyl-N-(phenylmethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10479-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyldibenzylamine
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Record name N-Ethyldibenzylamine
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Record name N-ethyldibenzylamine
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Record name N-ETHYLDIBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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